molecular formula C23H23ClN2O5 B11314810 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11314810
M. Wt: 442.9 g/mol
InChI Key: UWZPSEVPGBWHBL-UHFFFAOYSA-N
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Description

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno[2,3-c]pyrrole core.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the chloro, dimethylamino, hydroxy, and methoxy groups. These modifications are typically achieved through reactions such as halogenation, alkylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify specific functional groups.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives with different substituents. Examples include:

  • 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23ClN2O5/c1-25(2)9-4-10-26-20(13-5-7-16(27)18(11-13)30-3)19-21(28)15-12-14(24)6-8-17(15)31-22(19)23(26)29/h5-8,11-12,20,27H,4,9-10H2,1-3H3

InChI Key

UWZPSEVPGBWHBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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